molecular formula C19H23N3O B2955244 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide CAS No. 303150-75-6

3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

Cat. No.: B2955244
CAS No.: 303150-75-6
M. Wt: 309.413
InChI Key: IRTJEXFSCKKESP-UHFFFAOYSA-N
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Description

3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is an organic compound belonging to the class of benzanilides These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring

Scientific Research Applications

3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and hypertension.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound has hazard statements H302-H315-H320-H335 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide typically involves the reaction of 3-methylbenzoic acid with 4-(4-methylpiperazin-1-yl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is unique due to its specific structural features, such as the presence of the piperazine ring and the methyl groups, which contribute to its distinct pharmacological properties. Its ability to selectively inhibit certain tyrosine kinases makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-15-4-3-5-16(14-15)19(23)20-17-6-8-18(9-7-17)22-12-10-21(2)11-13-22/h3-9,14H,10-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTJEXFSCKKESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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